
4-Benzylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylthiomorpholine is a heterocyclic organic compound that contains a morpholine ring substituted with a benzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Benzylthiomorpholine can be synthesized through several methods. One common method involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloride by the morpholine nitrogen.
Another method involves the use of thiomorpholine, which is reacted with benzyl bromide under similar conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Benzylthiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can convert the sulfoxide or sulfone back to the thioether.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, the benzyl group can be replaced with an alkyl or aryl group using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl or aryl halides, bases such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
4-Benzylthiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used as a lead compound in the development of new drugs.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of infections and other diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Benzylthiomorpholine involves its interaction with specific molecular targets. The benzylthio group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
4-Benzylthiomorpholine can be compared with other similar compounds, such as:
Thiomorpholine: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological applications.
Benzylmorpholine: Contains a benzyl group but lacks the sulfur atom, which may affect its reactivity and biological activity.
Morpholine: The parent compound, which lacks both the benzyl and thio groups, making it less versatile in chemical reactions and applications.
The presence of both the benzyl and thio groups in this compound makes it unique, providing a balance of hydrophobicity and reactivity that can be advantageous in various applications.
Biological Activity
4-Benzylthiomorpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
This compound belongs to the class of thiomorpholines, characterized by a sulfur atom in a six-membered ring structure. Its unique chemical properties arise from the benzyloxycarbonyl group attached to the thiomorpholine ring, enhancing its lipophilicity and reactivity in biological systems.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that thiomorpholine derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds with thiomorpholine structures have shown promising activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.1 μg/mL .
- Anticancer Effects : The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Enzyme Interaction : this compound interacts with specific enzymes, influencing metabolic pathways. It has been shown to inhibit enzymes such as Thiomorpholine-carboxylate dehydrogenase, which plays a role in amino acid metabolism.
The biological effects of this compound are mediated through several mechanisms:
- Cell Signaling Pathways : The compound affects various signaling pathways, potentially altering gene expression and cellular responses. Research indicates that it may modulate pathways related to inflammation and apoptosis .
- Molecular Interactions : Binding interactions with biomolecules are crucial for its activity. The sulfur atom in the thiomorpholine ring contributes to its ability to form stable complexes with target proteins, enhancing its bioactivity .
Data Table: Biological Activity Summary
Biological Activity | MIC Value (μg/mL) | Reference |
---|---|---|
Antituberculosis | 0.1 | |
Anticancer (various lines) | Varies | |
Enzyme Inhibition | Specific Enzymes |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various thiomorpholine derivatives against M. tuberculosis. Among them, this compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential as a lead compound for developing new antimycobacterial agents .
- Cancer Cell Lines : In a comparative study of several compounds, this compound was tested on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting its potential role as an anticancer agent through apoptosis induction .
Properties
IUPAC Name |
4-benzylthiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLTYHXSZIVBOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.